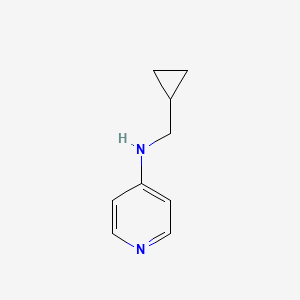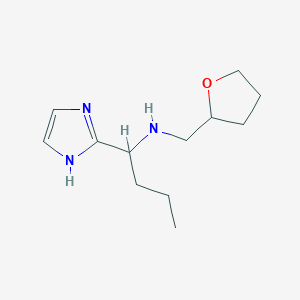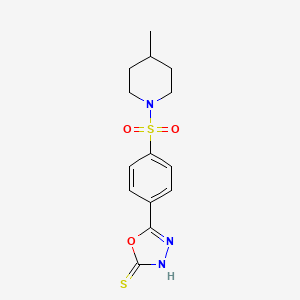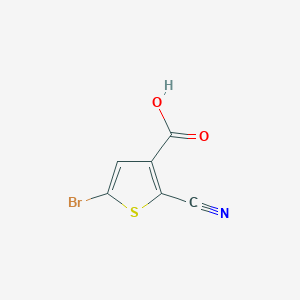![molecular formula C19H19NO2S B11766344 2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766344.png)
2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[4-(Morpholin-4-ylméthyl)benzoyl]thiobenzaldéhyde est un composé organique complexe qui présente un cycle morpholine, un groupe benzoyle et un groupe thiobenzaldéhyde.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[4-(Morpholin-4-ylméthyl)benzoyl]thiobenzaldéhyde implique généralement plusieurs étapes. Une méthode courante comprend la réaction du chlorure de 4-(morpholin-4-ylméthyl)benzoyle avec le thiobenzaldéhyde dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane, avec une base comme la triéthylamine pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[4-(Morpholin-4-ylméthyl)benzoyl]thiobenzaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thiobenzaldéhyde peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former les alcools ou les amines correspondants.
Substitution : Le groupe benzoyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Alcools ou amines.
Substitution : Divers dérivés benzoylés substitués.
Applications de la recherche scientifique
Le 2-[4-(Morpholin-4-ylméthyl)benzoyl]thiobenzaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde ou inhibiteur biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les effets anticancéreux et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-[4-(Morpholin-4-ylméthyl)benzoyl]thiobenzaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Le cycle morpholine peut interagir avec diverses enzymes ou récepteurs, modulant leur activité. Les groupes benzoyle et thiobenzaldéhyde peuvent participer à des réactions redox, affectant les voies et les processus cellulaires .
Applications De Recherche Scientifique
2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, modulating their activity. The benzoyl and thiobenzaldehyde groups can participate in redox reactions, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[4-(Morpholin-4-ylméthyl)phényl]benzonitrile
- 4-[2-(Morpholin-4-ylméthyl)benzoyl]benzonitrile
- 3-Méthyl-1-morpholin-4-ylméthyl-2,6-diphénylpipéridin-4-one
Unicité
Le 2-[4-(Morpholin-4-ylméthyl)benzoyl]thiobenzaldéhyde est unique en raison de sa combinaison d'un cycle morpholine, d'un groupe benzoyle et d'un groupe thiobenzaldéhyde. Cette structure unique lui permet de participer à un large éventail de réactions chimiques et en fait un composé polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C19H19NO2S |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-[4-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NO2S/c21-19(18-4-2-1-3-17(18)14-23)16-7-5-15(6-8-16)13-20-9-11-22-12-10-20/h1-8,14H,9-13H2 |
Clé InChI |
PDNIGNNAUNHJSR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)



![4H-Benzo[b][1,4]thiazine-2-carbonitrile](/img/structure/B11766288.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol](/img/structure/B11766291.png)

![(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B11766296.png)
![7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B11766298.png)
![tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11766305.png)



![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride](/img/structure/B11766322.png)
